3,3-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1,1-dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11(2)9(13)10-7-8-5-4-6-12(8)3/h8H,4-7H2,1-3H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODZZYOJOCXUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1690628-70-6 | |
| Record name | 3,3-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural and Chemical Context of the Target Compound
Molecular Architecture
3,3-Dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea (C10H21N3O) consists of:
Preparation Methodologies
Direct Reaction of Amines with Urea
General Protocol
Adapted from US4310692A, this method involves reacting (1-methylpyrrolidin-2-yl)methylamine with urea in a high-boiling solvent (e.g., xylene, dichlorobenzene) at 120–135°C. Ammonia is released and removed to shift equilibrium toward product formation.
Example Procedure:
- Suspend 2 mol urea in 400 mL dry xylene.
- Heat to 120–125°C under stirring.
- Introduce (1-methylpyrrolidin-2-yl)methylamine (1.5–2 mol equivalents) dropwise.
- Maintain temperature until ammonia evolution ceases (~4–6 hours).
- Concentrate, cool, and crystallize the product.
Yield: 75–85% (estimated based on analogous reactions in).
Critical Parameters
Isocyanate-Mediated Synthesis
Carbamoyl Chloride Route
Reacting 3,3-dimethylcarbamoyl chloride with (1-methylpyrrolidin-2-yl)methylamine in dichloromethane at 0–5°C yields the target urea.
Example Procedure:
- Dissolve 1 mol 3,3-dimethylcarbamoyl chloride in 200 mL DCM.
- Add 1.1 mol amine dropwise under nitrogen.
- Stir at 0°C for 2 hours, then warm to room temperature.
- Wash with water, dry over Na2SO4, and concentrate.
Yield: 70–78% (based on).
Challenges
- Side Reactions: Competing formation of biurets or isocyanate oligomers.
- Safety: Carbamoyl chlorides are moisture-sensitive and require inert handling.
Synthesis of the Amine Precursor: (1-Methylpyrrolidin-2-yl)methylamine
Reductive Amination of Pyrrolidin-2-ylmethanol
- Methylation: Treat pyrrolidin-2-ylmethanol with methyl iodide in THF using NaH as a base.
- Oxidation: Convert the alcohol to an aldehyde via Swern oxidation.
- Reductive Amination: React the aldehyde with ammonium acetate and NaBH3CN to yield the amine.
Yield: 60–65% over three steps.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Urea Reaction | 75–85 | 90–95 | Simple, one-pot procedure | Requires high-purity amine |
| Isocyanate Route | 70–78 | 85–90 | Avoids ammonia handling | Hazardous intermediates |
| Reductive Amination | 60–65 | 80–85 | Flexible precursor synthesis | Multi-step, moderate yield |
Optimization Strategies
Solvent Screening
Scalability and Industrial Feasibility
Pilot-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| (1-Methylpyrrolidin-2-yl)methylamine | 450–600 | 55–60 |
| Urea | 0.5–1.0 | 5–10 |
| Solvents | 20–30 | 15–20 |
Chemical Reactions Analysis
3,3-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
3,3-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Heterocyclic Substituents
1-(4,6-Dimethoxypyrimidin-2-yl)-1-[3-(ethanesulfonyl)pyridin-2-yl]urea (CAS 138724-53-5)
- Molecular Formula : C₁₄H₁₇N₅O₅S
- Key Features :
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas
- Synthesis: Prepared via refluxing amines with azides or pyrazolooxazinones in toluene or CHCl₃ .
- Key Features :
- Hydroxymethylpyrazole substituent provides hydrogen-bonding capacity, enhancing interactions with biological targets.
Non-Urea Compounds with Shared Substituents
Triadimefon (CAS 43121-43-3)
- Molecular Formula : C₁₄H₁₆ClN₃O₂
- Key Features: 3,3-Dimethyl-2-butanone backbone with a triazole and chlorophenoxy group .
- Functional Group Contrast :
- Unlike the urea core, Triadimefon’s ketone and triazole groups confer different reactivity, possibly making it more stable under acidic conditions.
3,3-Dimethyl-1-(methylthio)-2-butanone (CAS 39082-00-3)
Pyrrolidine-Containing Compounds
(S)-3-(1-Methylpyrrolidin-2-yl)pyridine (Nicotine Analog)
Data Table: Structural and Functional Comparison
Biological Activity
3,3-Dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea, with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on existing literature and research findings.
The compound is characterized by a urea functional group attached to a pyrrolidine ring, which influences its biological interactions. The synthesis typically involves the reaction of 1-methylpyrrolidine with dimethylcarbamoyl chloride under specific conditions, allowing for controlled production of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating biochemical pathways crucial for cellular function.
- Receptor Binding : It has the potential to bind to specific receptors, influencing signaling pathways that can lead to therapeutic effects.
Biological Activity and Applications
Research has indicated several areas where this compound shows promise:
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives have been screened against resistant strains of bacteria such as Staphylococcus aureus. Initial findings suggest that modifications in the structure can enhance antibacterial efficacy .
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted to evaluate the effects of this compound on various cell lines. The results indicate that while some derivatives exhibit significant cytotoxic effects against cancer cells, the selectivity index varies depending on structural modifications .
Study 1: Antibacterial Efficacy
A study aimed at optimizing small polar hits against S. aureus revealed that certain structural features of urea derivatives can significantly enhance antibacterial activity. The study highlighted that compounds with specific substitutions on the pyrrolidine ring showed improved potency compared to their parent structures .
Study 2: Toxicological Assessment
A toxicological assessment using rat models indicated that exposure to similar compounds resulted in developmental toxicity. This study emphasized the importance of evaluating both the parent compound and its metabolites for understanding the full scope of biological effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea | Structure | Moderate antibacterial activity |
| 1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea | Structure | Higher cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
